molecular formula C12H19N3O B2912445 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine CAS No. 2199902-02-6

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine

Cat. No.: B2912445
CAS No.: 2199902-02-6
M. Wt: 221.304
InChI Key: HHUIGQNVRXPKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a tert-butylazetidinyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine typically involves the reaction of 6-methylpyridazine with 1-tert-butyl-3-azetidinol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of azido-substituted pyridazine derivatives.

Scientific Research Applications

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine is unique due to the combination of the tert-butylazetidinyl group and the pyridazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1-tert-butylazetidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-5-6-11(14-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIGQNVRXPKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.